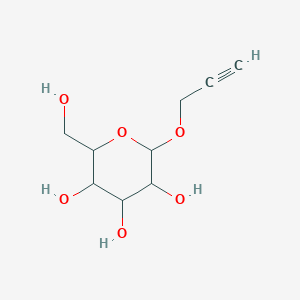

4-Fluorophenyl beta-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

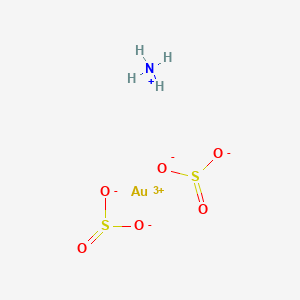

Vue d'ensemble

Description

Le 4-Fluorophényl bêta-glucoside est un composé chimique caractérisé par la présence d'un atome de fluor lié à un cycle phényle, qui est lui-même lié à un groupe bêta-glucoside.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-Fluorophényl bêta-glucoside implique généralement la glycosylation du 4-fluorophénol avec un donneur de glucosyle approprié. Une méthode courante est l'utilisation d'halogénures de glycosyle en présence d'un catalyseur tel que le carbonate d'argent ou l'oxyde d'argent. La réaction est généralement effectuée dans un solvant anhydre tel que le dichlorométhane à basse température pour assurer un rendement élevé et une sélectivité .

Méthodes de production industrielle : La production industrielle du 4-Fluorophényl bêta-glucoside peut impliquer la synthèse enzymatique, qui offre une approche plus respectueuse de l'environnement et plus efficace. Les enzymes telles que les glycosyltransférases peuvent catalyser le transfert du glucose d'une molécule donneuse au 4-fluorophénol, produisant le glucoside souhaité dans des conditions douces .

Analyse Des Réactions Chimiques

Types de réactions : Le 4-Fluorophényl bêta-glucoside peut subir diverses réactions chimiques, notamment :

Oxydation : Le cycle phényle peut être oxydé pour former des quinones.

Réduction : Le groupe fluorophényle peut être réduit en un groupe phényle.

Substitution : L'atome de fluor peut être substitué par d'autres groupes fonctionnels par substitution aromatique nucléophile.

Réactifs et conditions courantes :

Oxydation : Des réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Hydrogénation catalytique en utilisant du palladium sur charbon.

Substitution : Des nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydrure de sodium.

Principaux produits :

Oxydation : Formation de 4-fluorobenzoquinone.

Réduction : Formation de phényl bêta-glucoside.

Substitution : Formation de divers phényl bêta-glucosides substitués en fonction du nucléophile utilisé.

4. Applications de recherche scientifique

Le 4-Fluorophényl bêta-glucoside a des applications diverses en recherche scientifique :

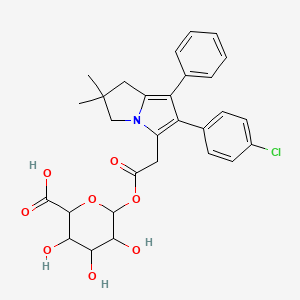

Chimie : Utilisé comme élément de base dans la synthèse de molécules plus complexes.

5. Mécanisme d'action

Le mécanisme d'action du 4-Fluorophényl bêta-glucoside implique son interaction avec des enzymes spécifiques, telles que les bêta-glucosidases. Ces enzymes hydrolysent la liaison bêta-glucosidique, libérant du glucose et la fraction fluorophényle. Le groupe fluorophényle libéré peut ensuite interagir avec diverses cibles moléculaires, modulant potentiellement les voies biologiques .

Composés similaires :

Phényl bêta-glucoside : Manque l'atome de fluor, ce qui entraîne une réactivité chimique et une activité biologique différentes.

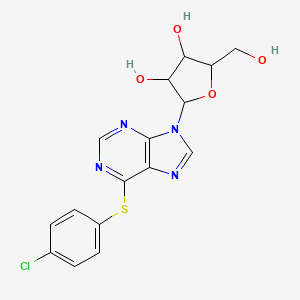

4-Chlorophényl bêta-glucoside : Contient un atome de chlore au lieu du fluor, ce qui entraîne des variations de ses propriétés chimiques et de ses interactions avec les enzymes.

4-Bromophényl bêta-glucoside :

Unicité : Le 4-Fluorophényl bêta-glucoside est unique en raison de la présence de l'atome de fluor, qui confère des propriétés électroniques distinctes et influence sa réactivité et ses interactions avec les molécules biologiques. Cela en fait un composé précieux pour l'étude des mécanismes enzymatiques et le développement de nouveaux agents thérapeutiques .

Applications De Recherche Scientifique

4-Fluorophenyl beta-glucoside has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential role in enzyme-substrate interactions, particularly with beta-glucosidases.

Mécanisme D'action

The mechanism of action of 4-Fluorophenyl beta-glucoside involves its interaction with specific enzymes, such as beta-glucosidases. These enzymes hydrolyze the beta-glucosidic bond, releasing glucose and the fluorophenyl moiety. The released fluorophenyl group can then interact with various molecular targets, potentially modulating biological pathways .

Comparaison Avec Des Composés Similaires

Phenyl beta-glucoside: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.

4-Chlorophenyl beta-glucoside: Contains a chlorine atom instead of fluorine, leading to variations in its chemical properties and interactions with enzymes.

4-Bromophenyl beta-glucoside:

Uniqueness: 4-Fluorophenyl beta-glucoside is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity and interactions with biological molecules. This makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents .

Propriétés

Formule moléculaire |

C12H15FO6 |

|---|---|

Poids moléculaire |

274.24 g/mol |

Nom IUPAC |

2-(4-fluorophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H15FO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5H2 |

Clé InChI |

BWCHYPPTNWPJDG-UHFFFAOYSA-N |

SMILES canonique |

C1=CC(=CC=C1OC2C(C(C(C(O2)CO)O)O)O)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)

![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

![(6aS,10R)-2-Chloro-10-methyl-6a,7,9,10-tetrahydro-6H-[1,4]oxazino[4,3-d]pyrimido[5,4-b][1,4]oxazine-4-methanol](/img/structure/B12284786.png)

![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine](/img/structure/B12284788.png)

![3-O-tert-butyl 7-O-methyl (1S,5R)-3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B12284822.png)